molecular formula C15H27Cl2N3O2S B6217578 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride CAS No. 1588925-95-4

2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No. B6217578
CAS RN: 1588925-95-4
M. Wt: 384.4
InChI Key:
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Description

2,4,6-Trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride (TMBPED) is a synthetic compound that has been used in various scientific research applications. It is a member of the benzene sulfonamide family and is used as a reagent for the synthesis of various compounds. TMBPED has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Scientific Research Applications

2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as substituted benzimidazoles, indazoles, and benzofurans. It has also been used as a catalyst for the synthesis of polymers and as an inhibitor of enzymes. Additionally, it has been used in studies of drug metabolism, as well as in studies of the pharmacokinetics and pharmacodynamics of various drugs.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is not fully understood. However, it is known that it can act as an inhibitor of enzymes, such as cyclooxygenase, lipoxygenase, and phospholipase A2. Additionally, it has been shown to interact with various receptors in the body, such as the serotonin receptor 5-HT2A and the dopamine receptor D2.
Biochemical and Physiological Effects
2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the biosynthesis of prostaglandins. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the biosynthesis of leukotrienes. It has also been shown to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.

Advantages and Limitations for Lab Experiments

2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and is not easily degraded by acids or bases. However, it has some limitations as well. It is a relatively new compound and not much is known about its biochemical and physiological effects. Additionally, it is not approved for use in humans and should not be used in clinical trials.

Future Directions

There are several potential future directions for research on 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done on the mechanism of action of the compound and its potential therapeutic applications. Furthermore, research could be conducted to determine the optimal conditions for synthesis of the compound and to identify potential new compounds that could be synthesized using 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride. Finally, further research could be done to determine the safety and efficacy of 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride in humans and other organisms.

Synthesis Methods

2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can be synthesized by reacting 2,4,6-trimethylbenzenesulfonyl chloride with 2-(piperazin-1-yl)ethylamine in aqueous solution. The reaction is carried out at room temperature and the product is then purified by recrystallization. The yield of the product is typically around 70%. The purity of the product can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with piperazine followed by N-alkylation with 2-chloroethylamine hydrochloride. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.", "Starting Materials": [ "2,4,6-trimethylbenzenesulfonyl chloride", "piperazine", "2-chloroethylamine hydrochloride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4,6-trimethylbenzenesulfonyl chloride is reacted with piperazine in the presence of a base such as triethylamine to yield 2,4,6-trimethyl-N-(piperazin-1-yl)benzenesulfonamide.", "Step 2: The resulting product from step 1 is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate to yield 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzenesulfonamide.", "Step 3: The final step involves the treatment of the product from step 2 with hydrochloric acid to obtain 2,4,6-trimethyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride." ] }

CAS RN

1588925-95-4

Molecular Formula

C15H27Cl2N3O2S

Molecular Weight

384.4

Purity

95

Origin of Product

United States

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